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Compound of Interest

Compound Name: (6-Cyanopyridin-3-yl)boronic acid

Cat. No.: B1464050 Get Quote

An In-depth Technical Guide to (6-Cyanopyridin-3-yl)boronic acid: Properties, Applications,

and Protocols

Introduction
(6-Cyanopyridin-3-yl)boronic acid is a versatile heterocyclic organoboron compound that has

emerged as a significant building block in modern organic synthesis. Its unique structure,

featuring a pyridine ring functionalized with both a cyano group and a boronic acid moiety,

makes it a highly valuable reagent for the construction of complex molecules, particularly in the

fields of medicinal chemistry and materials science. The presence of the electron-withdrawing

cyano group and the nitrogen atom within the aromatic ring modulates the electronic properties

of the boronic acid, influencing its reactivity in pivotal reactions such as the Suzuki-Miyaura

cross-coupling.[1][2]

This guide provides a comprehensive technical overview of (6-Cyanopyridin-3-yl)boronic
acid for researchers, chemists, and drug development professionals. It delves into its core

physicochemical properties, spectroscopic signature, synthesis, and key applications, with a

focus on providing practical, field-proven insights and detailed experimental protocols.

Chemical Identity and Structure
Correctly identifying a reagent is the foundation of sound scientific research. The fundamental

identifiers and structural representations for (6-Cyanopyridin-3-yl)boronic acid are detailed

below.
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Identifier Value

CAS Number 1011722-07-8[3][4][5]

Molecular Formula C₆H₅BN₂O₂[3][5][6]

Molecular Weight 147.93 g/mol [3][5][6]

IUPAC Name (6-Cyanopyridin-3-yl)boronic acid

Synonyms
6-Cyano-3-pyridinylboronic acid, 5-

Boronopicolinonitrile[7][8]

InChI Key JRWBBVDYZMMZOH-UHFFFAOYSA-N[7]

SMILES N#CC1=CC=C(B(O)O)C=N1[3]

Physicochemical Properties
The physical and chemical properties of a reagent dictate its handling, reaction conditions, and

potential applications. Boronic acids, in general, are appreciated for their stability and low

toxicity compared to other organometallic reagents.[9][10]

Summary of Properties
The key physicochemical data for (6-Cyanopyridin-3-yl)boronic acid are summarized in the

following table. It is important to note that some of these values are predicted and should be

used as a guide, while others are experimentally derived.
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Property Value / Observation Source(s)

Physical Form Solid (typically a powder) [7]

Melting Point 140-170 °C [8]

Boiling Point 410.1 ± 55.0 °C (Predicted) [8]

Density 1.34 ± 0.1 g/cm³ (Predicted) [8]

pKa ~9 (General for boronic acids) [11]

Solubility

Data not widely available;

generally soluble in polar

organic solvents like DMSO,

DMF, and alcohols.

Purity
Commercially available at

≥97% purity.
[3][7]

In-Depth Discussion
Melting Point: The relatively high and broad melting point range suggests that the compound

is a stable solid at room temperature but may contain impurities or exist in different

crystalline forms. As with many boronic acids, dehydration can occur upon heating, leading

to the formation of boroxine anhydrides, which can complicate melting point determination.

pKa and Acidity: Boronic acids act as Lewis acids, accepting a hydroxide ion to form a

tetrahedral boronate species, rather than as Brønsted-Lowry acids that donate a proton.[11]

The equilibrium between the neutral trigonal acid and the anionic tetrahedral boronate is pH-

dependent. At physiological pH, the compound largely exists in its uncharged trigonal form.

[9] The electron-withdrawing nature of the cyanopyridine scaffold is expected to increase the

Lewis acidity of the boron center, potentially lowering the effective pKa compared to simple

arylboronic acids.

Stability and Storage: (6-Cyanopyridin-3-yl)boronic acid is generally stable under standard

laboratory conditions. However, like many pyridinylboronic acids, it can be susceptible to

protodeboronation, especially under harsh acidic or basic conditions or in the presence of

certain metals.[12] For long-term storage, it is recommended to keep the solid in a tightly
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sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated (2-8°C

or -20°C) to minimize degradation.[3][6][13]

Synthesis and Purification
The synthesis of pyridinylboronic acids can be achieved through several established

methodologies. The choice of method often depends on the availability of starting materials,

scale, and tolerance of other functional groups.

Common Synthetic Pathways
Halogen-Metal Exchange and Borylation: This is a classic and reliable method, particularly

for large-scale preparations. It involves treating a halopyridine (typically 5-bromo-2-

cyanopyridine) with an organolithium reagent (like n-butyllithium) at low temperatures,

followed by quenching the resulting lithiated intermediate with a trialkyl borate ester (e.g.,

trimethyl borate or triisopropyl borate). Acidic workup then hydrolyzes the borate ester to the

desired boronic acid.

Palladium-Catalyzed Borylation (Miyaura Borylation): This powerful method involves the

cross-coupling of a halopyridine with a boron-containing reagent, such as

bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. This

route often offers excellent functional group tolerance and milder reaction conditions

compared to halogen-metal exchange.[11]

Synthesis Workflow Diagram
The following diagram illustrates the general workflow for the Halogen-Metal Exchange

pathway.
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Step 1: Lithiation

Step 2: Borylation

Step 3: Hydrolysis

5-Bromo-2-cyanopyridine
+ n-BuLi

Lithiated Intermediate

  THF, -78°C

Borate Ester Intermediate

  Quench at -78°C

Trialkyl Borate
(e.g., B(O-iPr)₃)

(6-Cyanopyridin-3-yl)boronic acid

  Workup

Aqueous Acid
(e.g., HCl)

Click to download full resolution via product page

Caption: General workflow for synthesis via halogen-metal exchange.

Example Protocol: Synthesis via Miyaura Borylation
This protocol is a representative example and should be adapted and optimized based on

laboratory conditions and scale.

Reaction Setup: To an oven-dried flask, add 5-bromo-2-cyanopyridine (1.0 eq),

bis(pinacolato)diboron (1.1 eq), and potassium acetate (KOAc, 3.0 eq).
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Inert Atmosphere: Seal the flask with a septum, and purge with dry argon or nitrogen for 10-

15 minutes.

Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane as the solvent. To this

suspension, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂,

0.03 eq).

Reaction: Heat the mixture to 80-90°C and stir vigorously under the inert atmosphere for 12-

24 hours. Monitor the reaction progress by TLC or LC-MS.

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water.

Separate the organic layer, and wash it with brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. The resulting crude pinacol ester can be hydrolyzed to the boronic

acid using aqueous acid or purified directly by column chromatography on silica gel.

Key Applications in Organic Synthesis
The primary utility of (6-Cyanopyridin-3-yl)boronic acid is as a coupling partner in palladium-

catalyzed Suzuki-Miyaura reactions.[14][15] This reaction forms a new carbon-carbon bond

between the pyridine ring and another aryl, heteroaryl, or vinyl group, providing access to a

vast array of complex molecular architectures.

The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry due to its mild

conditions, high functional group tolerance, and the commercial availability and stability of

boronic acids.[9][12] The reaction typically involves a palladium(0) catalyst, a base, and a

suitable solvent.

The catalytic cycle involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the

coupling partner (e.g., an aryl bromide).
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Transmetalation: The organic group from the boronic acid is transferred to the palladium

center. This step is facilitated by a base, which activates the boronic acid to form a more

nucleophilic boronate species.

Reductive Elimination: The two organic fragments on the palladium center couple and are

eliminated, regenerating the Pd(0) catalyst and forming the final product.

Suzuki-Miyaura Catalytic Cycle Diagram

Pd(0)L₂

R¹-Pd(II)L₂-XR¹-Pd(II)L₂-R²
 Transmetalation R¹-R²

(Coupled Product)

 Reductive
 Elimination 

R¹-X
(Aryl Halide)

 Oxidative
 Addition 

R²-B(OH)₂
(Boronic Acid)

[R²-B(OH)₃]⁻
(Boronate)

Base (e.g., OH⁻)

Click to download full resolution via product page

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Example Protocol: Suzuki Coupling
This protocol is a representative example for coupling with an aryl bromide.

Reaction Setup: In a flask, combine (6-Cyanopyridin-3-yl)boronic acid (1.2 eq), the

desired aryl bromide (1.0 eq), and a base such as potassium carbonate (K₂CO₃, 2.5 eq).

Inert Atmosphere: Purge the vessel with argon or nitrogen.

Solvent and Catalyst: Add a solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).

Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0)

(Pd(PPh₃)₄, 0.04 eq).
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Reaction: Heat the mixture to reflux (typically 80-100°C) for 4-12 hours, monitoring by TLC or

LC-MS until the starting material is consumed.

Workup: Cool the reaction, dilute with ethyl acetate, and wash with water and then brine.

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

Purify the residue by flash column chromatography to yield the biaryl product.

Safety, Handling, and Storage
Proper handling and storage are critical for ensuring user safety and maintaining the integrity of

the reagent.

Hazard Identification: (6-Cyanopyridin-3-yl)boronic acid is classified as harmful if

swallowed (Acute toxicity, Oral, Category 4), causes skin irritation (Category 2), and causes

serious eye irritation (Category 2).[13][16] It may also cause respiratory irritation.[7]

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume

hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety

goggles, and a lab coat.[16][17]

Handling: Avoid creating dust.[13] Use appropriate tools for transfer. Wash hands thoroughly

after handling. Ensure eyewash stations and safety showers are readily accessible.[16]

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances

like strong oxidizing agents.[6][17] The container should be kept tightly closed under an inert

atmosphere.[6][13] Recommended storage temperatures vary by supplier but are typically

room temperature or refrigerated (2-8°C).[7][13]

Conclusion
(6-Cyanopyridin-3-yl)boronic acid is a high-value chemical intermediate with well-defined

properties. Its utility, primarily centered on the robust and versatile Suzuki-Miyaura cross-

coupling reaction, provides synthetic chemists with a reliable tool for introducing the

cyanopyridine motif into complex molecular frameworks. A thorough understanding of its

physicochemical properties, stability, and safe handling procedures, as outlined in this guide, is

essential for its effective and safe utilization in research and development.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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